
tert-butyl N-(5-bromo-2-oxo-3,4-dihydro-1H-1,6-naphthyridin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(5-bromo-2-oxo-3,4-dihydro-1H-1,6-naphthyridin-3-yl)carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and a naphthyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-bromo-2-oxo-3,4-dihydro-1H-1,6-naphthyridin-3-yl)carbamate typically involves multiple steps. One common method includes the reaction of 5-bromo-2-oxo-3,4-dihydro-1H-1,6-naphthyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyridine ring.
Reduction: Reduction reactions can target the carbonyl group in the naphthyridine ring.
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Products may include oxidized derivatives of the naphthyridine ring.
Reduction: Reduced forms of the naphthyridine ring.
Substitution: Substituted derivatives where the bromine atom is replaced by other functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: In medicinal chemistry, tert-butyl N-(5-bromo-2-oxo-3,4-dihydro-1H-1,6-naphthyridin-3-yl)carbamate is explored for its potential as a pharmacophore. It can be used in the design of drugs targeting specific enzymes or receptors .
Industry: The compound’s stability and reactivity make it suitable for use in the development of new materials, including polymers and coatings .
Mecanismo De Acción
The mechanism by which tert-butyl N-(5-bromo-2-oxo-3,4-dihydro-1H-1,6-naphthyridin-3-yl)carbamate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and the naphthyridine ring play crucial roles in these interactions, potentially leading to inhibition or activation of biological pathways .
Comparación Con Compuestos Similares
- tert-Butyl carbamate
- tert-Butyl (4-bromobutyl)carbamate
- tert-Butyl (4-bromophenyl)carbamate
Comparison: While these compounds share the tert-butyl carbamate structure, tert-butyl N-(5-bromo-2-oxo-3,4-dihydro-1H-1,6-naphthyridin-3-yl)carbamate is unique due to the presence of the naphthyridine ring and the specific positioning of the bromine atom. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for specialized applications .
Propiedades
Fórmula molecular |
C13H16BrN3O3 |
|---|---|
Peso molecular |
342.19 g/mol |
Nombre IUPAC |
tert-butyl N-(5-bromo-2-oxo-3,4-dihydro-1H-1,6-naphthyridin-3-yl)carbamate |
InChI |
InChI=1S/C13H16BrN3O3/c1-13(2,3)20-12(19)17-9-6-7-8(16-11(9)18)4-5-15-10(7)14/h4-5,9H,6H2,1-3H3,(H,16,18)(H,17,19) |
Clave InChI |
DTZFZVVPHKHLIX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CC2=C(C=CN=C2Br)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


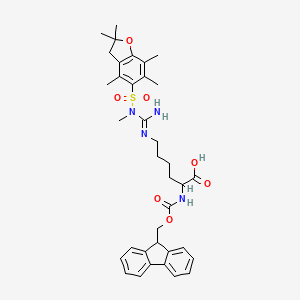
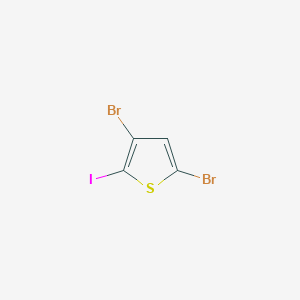
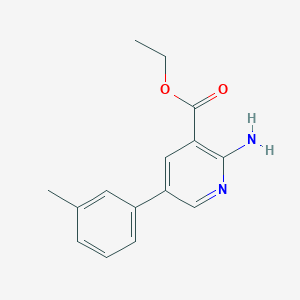
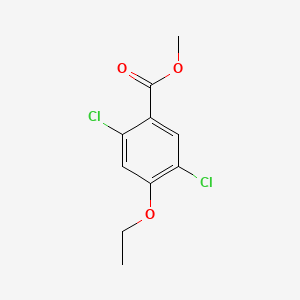

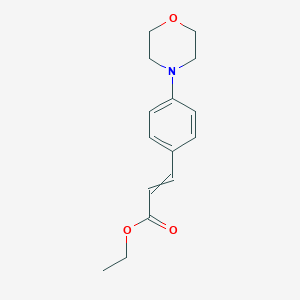
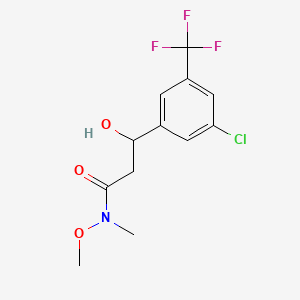
![2-Bromo-3-chlorodibenzo[b,d]furan](/img/structure/B14769896.png)
![(R)-(3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diyl)bis(diphenylphosphane)](/img/structure/B14769910.png)
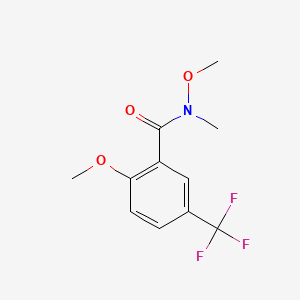
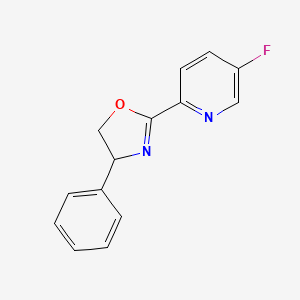
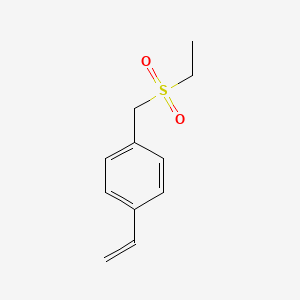

![3-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-4-[[[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B14769932.png)
